molecular formula C25H25ClN2O4 B12006994 N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide

Cat. No.: B12006994
M. Wt: 452.9 g/mol
InChI Key: OWSAVUMFWMLMMT-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide is a high-purity synthetic compound intended for research and development applications. This complex molecule is characterized by its Schiff base structure, featuring an imine functional group, which is common in ligands designed for chemical and biological studies . The compound's structure incorporates multiple aromatic systems, including a 4-chlorobenzyl ether and a 2-methylphenoxy chain, linked through a central acetamide group. Such a configuration suggests potential for investigation in areas like medicinal chemistry, where heterocyclic and complex aromatic compounds are crucial for modern drug design, serving as tools to optimize pharmacological and physicochemical properties . Researchers can employ this compound as a building block or intermediate in the synthesis of more complex molecules or as a candidate for probing specific biochemical pathways. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C25H25ClN2O4

Molecular Weight

452.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C25H25ClN2O4/c1-3-30-24-14-20(10-13-23(24)31-16-19-8-11-21(26)12-9-19)15-27-28-25(29)17-32-22-7-5-4-6-18(22)2/h4-15H,3,16-17H2,1-2H3,(H,28,29)/b27-15+

InChI Key

OWSAVUMFWMLMMT-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide typically involves a multi-step process. The initial step often includes the formation of the acetamide backbone, followed by the introduction of the chlorophenyl and ethoxyphenyl groups through substitution reactions. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, organic solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C20H23ClN2O3C_{20}H_{23}ClN_2O_3, with a molecular weight of approximately 392.85 g/mol. Its structure includes several functional groups that contribute to its biological activity, including a methoxy group, an ethoxy group, and a chlorophenyl moiety. The presence of these groups suggests potential interactions with biological targets, making it a candidate for further investigation.

Anticonvulsant Activity

Research has indicated that similar compounds in the same class exhibit anticonvulsant properties. For instance, studies on N-phenylacetamide derivatives have shown promising results in animal models of epilepsy, particularly through the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test . The structure-activity relationship (SAR) studies suggest that modifications to the amide group can enhance anticonvulsant efficacy, indicating that N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide could be explored for similar effects.

Inhibition of Osteoclast Activity

Another significant application is its potential role as an inhibitor of osteoclasts, which are cells responsible for bone resorption. A study highlighted the importance of identifying agents that can modulate osteoclast activity to prevent bone loss associated with diseases such as osteoporosis . The compound's structural features may allow it to interact with specific signaling pathways involved in osteoclast differentiation and function.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, where starting materials are transformed through processes like alkylation and condensation reactions. Variants of this compound have been synthesized to evaluate their biological activities systematically.

Anticonvulsant Screening Results

A detailed evaluation of various derivatives showed that certain modifications significantly affected the anticonvulsant activity. For example, one derivative demonstrated an effective dose (ED50) of 52.30 mg/kg in the MES test, showcasing its potential as a therapeutic agent for epilepsy treatment .

CompoundED50 MES (mg/kg)Toxicity (TD50 NT mg/kg)Protective Index (PI)
This compound52.30>500>9.56
Valproic Acid4857841.6
Phenytoin28.10>100>3.6

This table summarizes the results from the pharmacological studies, indicating that while this compound shows promise, further optimization is needed to enhance its efficacy and safety profile.

Mechanism of Action

The mechanism of action of N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetamides with Chlorophenyl Methoxy Groups
Compound Name Structure Molecular Formula Molecular Weight Key Substituents Evidence ID
Target Compound [4-[(4-Cl-phenyl)methoxy]-3-ethoxyphenyl]-methylideneamino + 2-(2-methylphenoxy)acetamide C25H23ClN2O4 (estimated) ~450.9 4-Cl-benzyloxy, 3-ethoxy, 2-methylphenoxy
BU08767 (Analog) [4-[(4-Cl-phenyl)methoxy]-3-ethoxyphenyl]-methylideneamino + 2-[3-(trifluoromethyl)phenyl]acetamide C25H22ClF3N2O3 490.9 4-Cl-benzyloxy, 3-ethoxy, 3-CF3-phenyl
N-(3-Cl-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide 2-(2-ethoxy-4-formylphenoxy)acetamide + 3-Cl-4-methylphenyl C18H18ClNO4 347.8 4-formyl, 2-ethoxy, 3-Cl-4-methylphenyl

Key Observations :

  • BU08767 replaces the 2-methylphenoxy group with a 3-trifluoromethylphenyl, increasing molecular weight (Δ ≈ 40 Da) and lipophilicity (CF3 vs. CH3) .
  • N-(3-Cl-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide shares the ethoxy and acetamide backbone but lacks the Schiff base, reducing conformational rigidity .
Compounds with Methylideneamino (Schiff Base) Linkages
Compound Name Structure Molecular Formula Molecular Weight Key Substituents Evidence ID
(E)-(4-Cl-phenyl)methoxymethylidene)amine Schiff base + 4-Cl-benzyloxy + 4-Cl-phenylsulfanyl + 3-nitro C20H14Cl2N2O2S 433.3 Sulfanyl, nitro groups
2-[[5-(4-Cl-phenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-diCl-phenyl)methylideneamino]acetamide Schiff base + triazole-sulfanyl + 2,3-diCl-phenyl C26H20Cl3N6OS 562.9 Triazole, sulfanyl

Key Observations :

  • The nitro-substituted analog () highlights the impact of electron-withdrawing groups (NO2) on stability and reactivity.
Thiazol and Triazole Derivatives
Compound Name Structure Molecular Formula Molecular Weight Key Substituents Evidence ID
4-(4-Cl-phenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine Thiazole + Schiff base + 4-Cl-phenyl C17H14ClN3OS 351.8 Thiazole, methoxy
2-[[5-(4-Cl-phenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-dimethylaminophenyl)methylideneamino]acetamide Triazole + sulfanyl + dimethylamino C26H25ClN6OS 505.0 Triazole, dimethylamino

Key Observations :

  • Triazole-sulfanyl hybrids () combine hydrogen-bonding (triazole) and hydrophobic (sulfanyl) motifs, a strategy seen in kinase inhibitors.

Biological Activity

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a complex structure with multiple functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The molecular formula of this compound is C25H25ClN2O3C_{25}H_{25}ClN_2O_3, and it has a molecular weight of approximately 440.93 g/mol. The structure includes:

  • A chlorophenyl group, which often enhances antibacterial and antifungal activity.
  • An ethoxyphenyl group, contributing to lipophilicity and potential interactions with biological membranes.
  • A methylphenoxy moiety, which may affect the compound's binding affinity to various targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds featuring the chlorophenyl and ethoxyphenyl groups. For instance, derivatives with these moieties demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorinated aromatic ring is often associated with enhanced potency against gram-positive bacteria due to increased membrane permeability.

Enzyme Inhibition

Enzyme inhibition studies are critical for understanding the therapeutic applications of this compound. Compounds with similar structures have shown promising results as acetylcholinesterase (AChE) inhibitors, which are essential in treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, enhancing neurotransmission.

Table 1: Comparison of AChE Inhibition Potency

Compound NameIC50 (µM)Reference
Compound A5.12
Compound B3.45
N-[(E)-...TBDTBD

Cytotoxicity and Anticancer Activity

The cytotoxic effects of similar compounds have been evaluated against various cancer cell lines. For instance, studies have indicated that compounds containing piperidine or oxadiazole rings exhibit significant anticancer properties by inducing apoptosis in cancer cells.

Case Studies

  • Study on Antibacterial Activity : A series of synthesized compounds, including those with structural similarities to N-[(E)-...], were tested for their antibacterial efficacy against Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity, suggesting that modifications in the side chains can enhance antimicrobial properties .
  • Enzyme Inhibition Assay : In a comparative study, several derivatives were tested for their ability to inhibit AChE. The results indicated that certain modifications significantly improved inhibitory potency, with IC50 values ranging from 0.63 µM to 6.28 µM for various derivatives .

Q & A

Q. What are the key synthetic steps for preparing N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions:

Intermediate preparation : React 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzaldehyde with a methylamine derivative under anhydrous conditions to form the imine (methylideneamino) group .

Acetamide coupling : Use coupling agents like EDC/HOBt with DIPEA in DMF to attach the 2-(2-methylphenoxy)acetamide moiety via nucleophilic acyl substitution .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure purity (>95% by HPLC) .

Q. Which analytical techniques confirm the compound’s structure and purity?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR verify the imine group (δ ~8.3 ppm for CH=N) and aromatic substituents .
  • Mass spectrometry (ESI-MS) : Molecular ion peak [M+H]+^+ matches the calculated molecular weight (e.g., m/z 483.1) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) confirms purity (>95%) and detects hydrolytic degradation of the imine group under acidic conditions .

Q. What initial biological assays are recommended for activity screening?

  • Methodological Answer :
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenases (COX-2) using fluorometric or colorimetric substrates .
  • Solubility : Measure in PBS (pH 7.4) and DMSO to optimize in vitro assay conditions .

Advanced Research Questions

Q. How do structural modifications to the phenoxy or chlorophenyl groups affect bioactivity?

  • Methodological Answer :
  • SAR Studies : Replace the 4-chlorophenyl group with 4-fluorophenyl or 3,4-dichlorophenyl and compare IC50_{50} values in kinase assays. Ethoxy-to-methoxy substitutions on the phenyl ring alter lipophilicity (logP) and membrane permeability .
  • Data Analysis : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups (e.g., -CF3_3) enhance target binding affinity in related acetamides .

Q. How can crystallographic studies resolve target-binding mechanisms?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize the compound with a target enzyme (e.g., COX-2) to identify hydrogen bonds between the imine group and active-site residues (e.g., Tyr-385) .
  • Docking simulations : Use AutoDock Vina to predict binding poses, validating with experimental IC50_{50} data. The 2-methylphenoxy group may occupy a hydrophobic pocket critical for inhibition .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and enzyme lots to minimize variability .
  • Control hydrolytic stability : Monitor imine degradation via HPLC during assays; use stabilized formulations (e.g., lyophilized with trehalose) .
  • Meta-analysis : Compare data across studies using the same substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to identify trends in bioactivity .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling of boronic acid intermediates .
  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve E-factor and scalability .
  • Process monitoring : Use in-situ FTIR to track imine formation and minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.